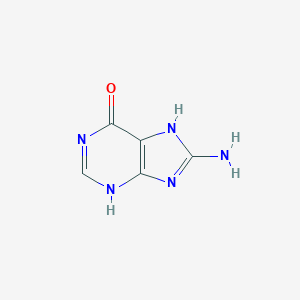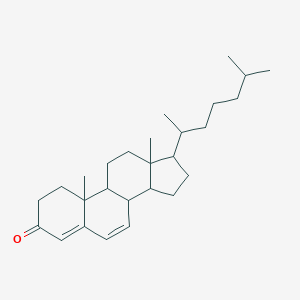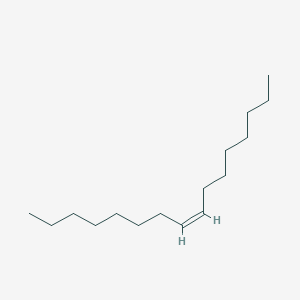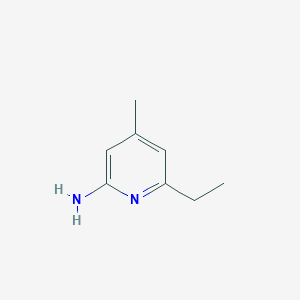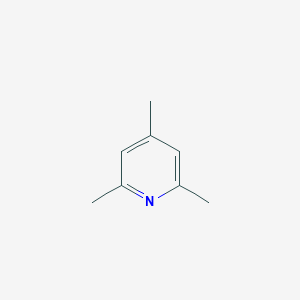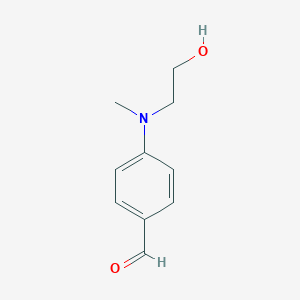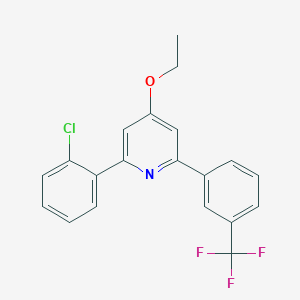
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- is a chemical compound that has been the focus of numerous scientific studies due to its potential applications in various fields. This compound is a member of the pyridine family, which is a class of organic compounds that contain a six-membered aromatic ring with one nitrogen atom. Pyridine derivatives have been used in the synthesis of various drugs, agrochemicals, and other industrial products due to their unique chemical properties.
作用机制
The mechanism of action of pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This may lead to the induction of cell cycle arrest and apoptosis in cancer cells.
生化和生理效应
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been shown to exhibit potent antitumor activity against various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may lead to the inhibition of tumor growth. In addition, the compound has been shown to exhibit antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using various methods. In addition, the compound exhibits potent biological activity, which makes it an attractive candidate for drug development.
However, there are also limitations to the use of pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- in laboratory experiments. The compound is highly toxic and must be handled with care. In addition, the mechanism of action of the compound is not well understood, which makes it difficult to optimize its biological activity.
未来方向
There are several future directions for research on pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)-. One area of research is the optimization of the compound's biological activity. This may involve the synthesis of analogs with improved potency and selectivity.
Another area of research is the development of new applications for the compound. Pyridine derivatives have been used in the synthesis of various drugs, agrochemicals, and other industrial products. The compound of interest may have potential applications in these areas as well.
Finally, further research is needed to elucidate the mechanism of action of the compound. This may involve the use of various biochemical and biophysical techniques to study the compound's interactions with its molecular targets.
合成方法
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- can be synthesized using various methods. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde or ketone, an amine, and a beta-ketoester. This method has been used to synthesize a wide range of pyridine derivatives, including the compound of interest.
科学研究应用
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been the focus of numerous scientific studies due to its potential applications in various fields. One area of research has been its use as a ligand in coordination chemistry. Pyridine derivatives have been shown to form stable complexes with various metal ions, which have potential applications in catalysis, sensing, and other areas.
Another area of research has been the use of pyridine derivatives as potential drugs. Pyridine derivatives have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been shown to exhibit potent antitumor activity against various cancer cell lines.
属性
CAS 编号 |
144320-20-7 |
|---|---|
产品名称 |
Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- |
分子式 |
C20H15ClF3NO |
分子量 |
377.8 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C20H15ClF3NO/c1-2-26-15-11-18(13-6-5-7-14(10-13)20(22,23)24)25-19(12-15)16-8-3-4-9-17(16)21/h3-12H,2H2,1H3 |
InChI 键 |
RSUHBWALPDHLBS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC(=CC=C3)C(F)(F)F |
规范 SMILES |
CCOC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC(=CC=C3)C(F)(F)F |
其他 CAS 编号 |
144320-20-7 |
同义词 |
2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



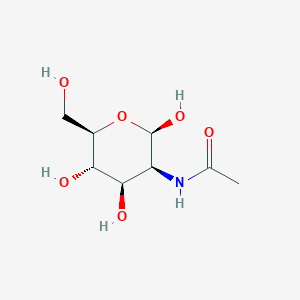
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)
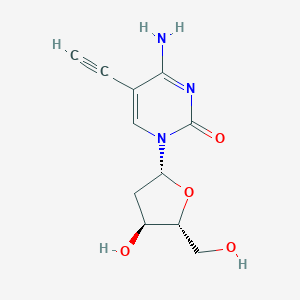
![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)
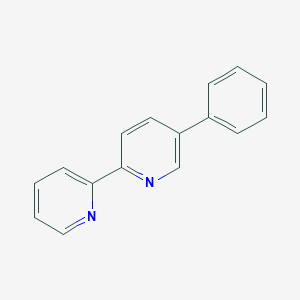
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)
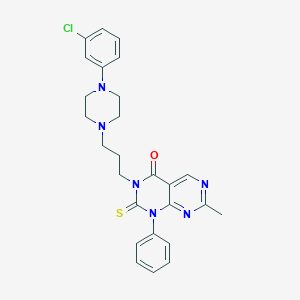
![8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B116432.png)
